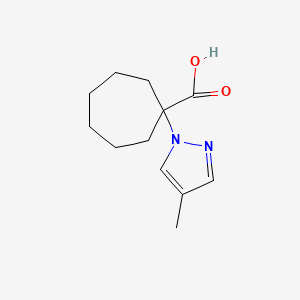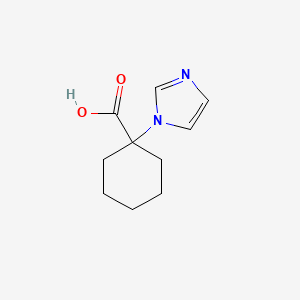
1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory formation. CPCCOEt has been extensively investigated for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Wirkmechanismus
1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid selectively binds to the orthosteric site of mGluR1 and prevents the activation of the receptor by its endogenous ligand glutamate. This leads to the inhibition of downstream signaling pathways, including the activation of phospholipase C and the release of intracellular Ca2+. The blockade of mGluR1 by this compound results in the modulation of synaptic transmission and plasticity, which underlies its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the central nervous system. For example, this compound has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and dopamine. This compound has also been shown to affect the expression of various genes and proteins involved in synaptic plasticity, neuroprotection, and inflammation. These effects suggest that this compound has the potential to modulate the pathophysiology of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid in lab experiments is its high selectivity for mGluR1. This allows for the specific modulation of the receptor without affecting other glutamate receptors. Another advantage is its stability and solubility, which makes it easy to handle and administer. However, one of the limitations of this compound is its relatively low potency compared to other mGluR1 antagonists. This may require higher concentrations of this compound to achieve the desired effects, which may increase the risk of off-target effects.
Zukünftige Richtungen
For research on 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid include investigating its potential therapeutic applications, exploring its mechanisms of action, and developing more potent and selective mGluR1 antagonists.
Synthesemethoden
The synthesis of 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid involves the condensation of 4-methylpyrazole-1-carboxylic acid with cycloheptanone followed by esterification with ethanol. The final product is obtained after purification by column chromatography. The yield of this compound is typically around 50% to 60%.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, this compound has been shown to block the excitotoxicity induced by the activation of mGluR1 in the hippocampal neurons, which is implicated in the pathogenesis of Alzheimer's disease. This compound has also been used to study the involvement of mGluR1 in the regulation of dopamine release in the striatum, which is relevant to Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-methylpyrazol-1-yl)cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10-8-13-14(9-10)12(11(15)16)6-4-2-3-5-7-12/h8-9H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTJQGSZVGOWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2(CCCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol](/img/structure/B7628238.png)

![N-(2-ethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)




![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

